1-Propanoylindole-3-carbaldehyde
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Overview
Description
1-Propanoylindole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are significant in various fields, including medicinal chemistry, due to their wide range of biological activities such as antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-Propanoylindole-3-carbaldehyde typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. These reactions combine multiple starting materials in a single step to produce complex molecules. One common method involves the use of indole-3-carbaldehyde as a precursor, which undergoes various chemical transformations to yield the desired compound .
Industrial production methods often utilize green chemistry principles to minimize the use of hazardous reagents and solvents. For instance, the use of oxygen as an oxidant and water as a solvent are preferred to achieve environmentally friendly synthesis .
Chemical Reactions Analysis
1-Propanoylindole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanoylindole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in cancer treatment and antiviral therapies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Propanoylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1-Propanoylindole-3-carbaldehyde can be compared with other indole derivatives such as indole-3-carbaldehyde and indole-3-acetic acid. While these compounds share a common indole backbone, their functional groups and biological activities differ. For instance, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas this compound is primarily studied for its potential therapeutic applications .
Similar compounds include:
- Indole-3-carbaldehyde
- Indole-3-acetic acid
- Indole-3-carboxylic acid
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-propanoylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-12(15)13-7-9(8-14)10-5-3-4-6-11(10)13/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKLMSYSJQUZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=C(C2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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